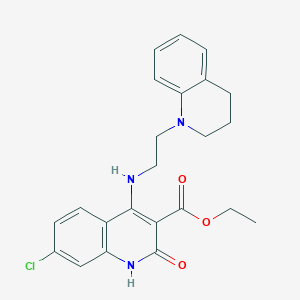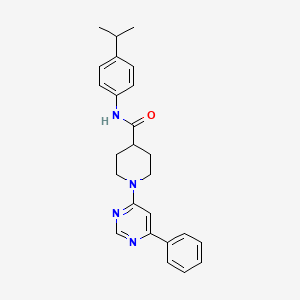![molecular formula C19H22N6O2S B11269093 2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-phenylacetamide](/img/structure/B11269093.png)
2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. . The structure of this compound includes a thiazole ring fused to a pyrimidine ring, with additional functional groups that contribute to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-thiazol-2-amine with ethyl acetoacetate and an aromatic aldehyde under ultrasonic activation in isopropyl alcohol at 20°C . This reaction forms the thiazolopyrimidine core, which is then further functionalized to introduce the piperazine and phenylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-ETHYLPIPERAZIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE: A closely related compound with similar structural features but lacking the phenylacetamide group.
THIAZOLOPYRIMIDINE DERIVATIVES: A broad class of compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
The uniqueness of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H22N6O2S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide |
InChI |
InChI=1S/C19H22N6O2S/c1-2-23-8-10-24(11-9-23)19-22-17-16(28-19)18(27)25(13-20-17)12-15(26)21-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,21,26) |
Clave InChI |
BBSZHQRSIBXYQH-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11269011.png)
![ethyl 5-[(4-fluorobenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B11269012.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B11269031.png)
![3-Bromo-N'-[(Z)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11269032.png)


![4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11269053.png)
![2-[3-(4-Chlorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11269055.png)
![4-chloro-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11269067.png)
![3-(4-ethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11269071.png)
![1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11269078.png)
![ethyl 4-[[2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate](/img/structure/B11269081.png)
![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B11269090.png)

